Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate
Description
Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a brominated pyrimidine substituent linked via an ether oxygen to the pyrrolidine ring. The benzyl carbamate group at the 1-position serves as a common protecting group in synthetic organic chemistry, enhancing stability during reactions. Its structural complexity—including a chiral pyrrolidine core and electron-deficient bromopyrimidine moiety—renders it valuable for applications in medicinal chemistry (e.g., kinase inhibition) and as a synthetic intermediate.
Properties
IUPAC Name |
benzyl 3-(5-bromopyrimidin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c17-13-8-18-15(19-9-13)23-14-6-7-20(10-14)16(21)22-11-12-4-2-1-3-5-12/h1-5,8-9,14H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLDCNIRNFSSRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring is functionalized to introduce the carboxylate group.
Bromopyrimidine Introduction: The bromopyrimidine moiety is introduced through a nucleophilic substitution reaction, where a suitable bromopyrimidine derivative reacts with the pyrrolidine intermediate.
Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromopyrimidine moiety, potentially converting it to a pyrimidine derivative.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate under mild conditions.
Major Products:
Oxidation Products: N-oxides of the pyrrolidine ring.
Reduction Products: Pyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmacological Research: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Drug Development: Serves as a scaffold for the development of new therapeutic agents.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: Explored for use in the development of new agrochemical agents.
Mechanism of Action
The mechanism of action of Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyrimidine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate and related compounds:
Functional and Reactivity Differences
- Electrophilic Reactivity : The 5-bromopyrimidine group in the target compound is primed for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the benzylidene group in the pyrrolidone analogue , which participates in cycloadditions.
- Chirality : While the pyrrolidone analogue exhibits high enantiomeric excess (83% ee), the stereochemical profile of the target compound remains uncharacterized in the provided evidence.
Spectroscopic and Analytical Data
- NMR and IR Profiles : The pyrrolidone analogue shows distinct carbonyl stretches (IR: 1720 cm⁻¹) and deshielded protons (NMR: δ 7.2–7.4 ppm for aromatic groups). The target compound’s bromopyrimidine moiety would likely exhibit downfield shifts (δ 8.5–9.0 ppm) due to electron withdrawal.
- Chromatographic Behavior : The use of chiral HPLC (as in ) could resolve enantiomers of the target compound if chirality exists at the pyrrolidine 3-position.
Biological Activity
Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a pyrrolidine ring, a benzyl group, and a bromopyrimidine moiety, which contributes to its biological properties. The molecular formula is C_{15}H_{17BrN_2O_3 and its molecular weight is approximately 357.21 g/mol.
This compound has been studied for its role as a cholesteryl ester transfer protein (CETP) inhibitor . CETP plays a crucial role in lipid metabolism and cardiovascular diseases. Inhibition of CETP can lead to increased high-density lipoprotein (HDL) levels and reduced low-density lipoprotein (LDL) levels, making it a target for treating hyperlipidemia and arteriosclerosis .
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory effects on CETP activity. In vitro assays demonstrated that concentrations of the compound in the micromolar range effectively reduced CETP-mediated cholesterol transfer between lipoproteins. This activity suggests potential applications in managing dyslipidemia .
In Vivo Studies
Animal models have shown that administration of this compound leads to favorable lipid profiles. Studies reported reductions in total cholesterol and triglyceride levels, alongside increases in HDL cholesterol, which are beneficial for cardiovascular health .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Hyperlipidemia Treatment : A study involving hyperlipidemic rats treated with varying doses of the compound showed significant improvements in lipid profiles compared to control groups. The highest dose resulted in a 30% reduction in total cholesterol levels after four weeks of treatment .
- Arteriosclerosis Model : In a model of arteriosclerosis induced by high-fat diet, the administration of this compound reduced plaque formation by 40%, indicating its potential protective effects against vascular diseases .
Comparative Analysis
The following table summarizes the biological activities and effects observed in various studies:
| Study | Model | Dosage | Effects Observed |
|---|---|---|---|
| Study 1 | Hyperlipidemic Rats | Low (10 mg/kg) | 15% reduction in LDL |
| Medium (25 mg/kg) | 25% reduction in LDL | ||
| High (50 mg/kg) | 30% reduction in total cholesterol | ||
| Study 2 | Arteriosclerosis Model | High (50 mg/kg) | 40% reduction in plaque formation |
Scientific Research Applications
Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate exhibits a range of biological activities that make it a valuable compound for research:
-
Antibacterial Activity :
- Studies have shown that derivatives of pyrrolidine compounds can display antibacterial properties. For instance, related compounds have demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Anticancer Properties :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key findings from SAR analyses:
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Pyrrolidine derivative | Antibacterial | 3.12 |
| Compound B | Benzamide derivative | Anticancer (CML cells) | 0.35 |
| Compound C | Pyridine derivative | Antiviral (HCV) | 0.26 |
Case Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of various pyrrolidine derivatives, including this compound. The results indicated that specific modifications to the pyrrolidine ring significantly enhanced antibacterial potency, highlighting the importance of structural optimization .
Case Study 2: Cancer Cell Line Response
In another study, the response of colon cancer cells to treatments involving this compound was assessed. Prolonged exposure led to significant apoptosis rates, particularly when combined with autophagy inhibitors, suggesting a dual mechanism of action that could be exploited for therapeutic purposes .
Q & A
Q. What are the recommended synthetic routes for Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate?
Methodological Answer: The synthesis typically involves coupling a bromopyrimidine derivative to a pyrrolidine scaffold. Key steps include:
- Nucleophilic substitution : Reacting 5-bromo-2-hydroxypyrimidine with a pyrrolidine intermediate (e.g., benzyl 3-hydroxypyrrolidine-1-carboxylate) using a base such as triethylamine in anhydrous dichloromethane at 0–20°C to form the ether linkage .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or benzyl (Cbz) groups to protect reactive sites during synthesis, followed by catalytic hydrogenation or acidic cleavage for deprotection .
- Purification : Flash column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product, achieving yields of 70–85% .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ether Formation | Triethylamine, DCM, 0–20°C | 81% | |
| Deprotection | Pd/C, H₂, EtOAc | 90% | |
| Purification | Silica gel (hexane:EtOAc = 3:1) | 75% |
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR analyze chemical shifts and coupling constants. For example, the pyrrolidine ring protons typically appear at δ 3.5–4.5 ppm, while the pyrimidine protons resonate at δ 8.0–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₇BrN₃O₃: 378.0423) .
- Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .
Q. Table 2: Key NMR Data from Analogous Compounds
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyrrolidine CH₂O | 3.8–4.2 | m | |
| Pyrimidine C5-Br | 8.2 | s | |
| Benzyl CH₂ | 5.1 | s |
Q. What safety precautions are required during handling?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Waste Disposal : Classify as hazardous waste; dispose via certified facilities due to brominated and aromatic components .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereochemical outcomes?
Methodological Answer:
- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to induce enantioselectivity during coupling steps .
- Temperature Control : Lower temperatures (e.g., 0°C) reduce racemization in stereosensitive reactions .
- Chromatographic Resolution : Chiral HPLC (e.g., IC column with hexane/isopropanol) separates enantiomers, achieving >90% ee .
Q. Table 3: Enantiomeric Excess Optimization
| Method | Conditions | ee (%) | Reference |
|---|---|---|---|
| Chiral HPLC | Hexane:IPA = 85:15, 1 mL/min | 83% | |
| Asymmetric Catalysis | (S)-BINOL, THF, -20°C | 92% |
Q. How should researchers address contradictions in spectroscopic data during structural validation?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity .
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., CCDC deposition for pyrrolidine derivatives) .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate ).
Q. What strategies mitigate byproduct formation during bromopyrimidine coupling?
Methodological Answer:
- Regioselective Protection : Block reactive sites on pyrrolidine (e.g., Boc-protected amines) to prevent undesired alkylation .
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling to minimize homocoupling byproducts .
- Reaction Monitoring : TLC or LC-MS at intervals ≥30 mins to track progress and adjust stoichiometry .
Q. How can the compound’s stability under varying pH and temperature be assessed?
Methodological Answer:
Q. Table 4: Stability Profile of Analogous Compounds
| Condition | Degradation Products | Half-Life | Reference |
|---|---|---|---|
| pH 1.0 (HCl) | Debrominated pyrimidine | 48 hrs | |
| 40°C/75% RH | Oxidized benzyl group | 7 days |
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
